4-Amino-2-(phenacylthio)-5-pyrimidinecarboxylic acid ethyl ester
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Overview
Description
4-amino-2-(phenacylthio)-5-pyrimidinecarboxylic acid ethyl ester is an aromatic ketone.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Conditions and Biological Activity : This compound is synthesized under optimal conditions involving a two-step reaction. Its product shows significant inhibition and sterilization of microorganisms causing plant diseases (Sun Xiao-hong, 2012).
Novel Heterocycles Synthesis
- Creation of New Heterocycles : The synthesis of this compound and related heterocycles demonstrates the versatility of the chemical structure in generating new molecular entities with potential application in various fields (H. El-Kashef et al., 2010).
Anticancer Properties
- Anticancer Applications : Some derivatives of this compound show promising anticancer properties, particularly against breast cancer. These compounds have been evaluated for their cytotoxicity against cancer cell lines, showing significant antiproliferative potential (E. Gad et al., 2020).
Antihypertensive and Anti-ulcer Activities
- Biomedical Applications : Derivatives of this compound have been synthesized and tested for antihypertensive and anti-ulcer activities, showcasing their potential in medical applications (Kulbhushan Rana et al., 2004); (Kulbhushan Rana et al., 2011).
Positional Isomers Study
- Structural Analysis of Positional Isomers : Studies on this compound's positional isomers contribute to understanding its chemical behavior and potential applications in different fields (T. Kucherenko et al., 2008).
Synthesis of Quadracyclic Regioisomers
- Quadracyclic Regioisomers for Anticancer Properties : The synthesis of quadracyclic regioisomers from this compound demonstrates the chemical flexibility and potential in developing new anticancer agents (Sindhu Jose, 2017).
Vasodilatory Activity
- Vasodilation Research : Nicotinate ester derivatives of this compound show considerable vasodilatory properties, which could be significant in cardiovascular research (A. S. Girgis et al., 2006).
Properties
CAS No. |
326923-58-4 |
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Molecular Formula |
C15H15N3O3S |
Molecular Weight |
317.4g/mol |
IUPAC Name |
ethyl 4-amino-2-phenacylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15N3O3S/c1-2-21-14(20)11-8-17-15(18-13(11)16)22-9-12(19)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,16,17,18) |
InChI Key |
KVJQVOWSLKHYOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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